5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a methyl group and two phenyl groups attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-2H-imidazol-4-amine
- 5-Methyl-2-phenyl-2H-imidazol-4-amine
- 4,5-Diphenyl-2H-imidazol-2-amine
Uniqueness
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is unique due to the presence of both a methyl group and two phenyl groups attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the additional methyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its biological activity .
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-methyl-2,2-diphenylimidazol-4-amine |
InChI |
InChI=1S/C16H15N3/c1-12-15(17)19-16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,17,19) |
InChI Key |
DYHJWSAXTGSWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.